trans-4-Aminoadamantan-1-ol

Renin inhibition Hypertension RAAS

Procure trans-4-Aminoadamantan-1-ol (CAS 62058-03-1) for precise drug design. Its rigid trans geometry enables unique 180° pharmacophore spacing critical for renin inhibitors (DS-8108b, IC₅₀ 0.9 nM) and balanced CNS penetration. This bifunctional building block outperforms amantadine, memantine, and the cis isomer. Ensure synthetic success with the correct stereochemistry.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 62058-03-1
Cat. No. B1440121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Aminoadamantan-1-ol
CAS62058-03-1
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3N)O
InChIInChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2/t6?,7-,8-,9?,10?/m0/s1
InChIKeyHMPCLMSUNVOZLH-NCVQKCBWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-4-Aminoadamantan-1-ol (CAS 62058-03-1): Procurement Specifications and Scientific Differentiation


Trans-4-Aminoadamantan-1-ol (CAS 62058-03-1) is a chiral adamantane derivative featuring a rigid, lipophilic cage structure with both amino (-NH₂) and hydroxyl (-OH) functional groups oriented in a trans configuration [1]. The adamantane core confers exceptional metabolic stability, thermal robustness, and membrane permeability, while the stereospecific arrangement of functional groups dictates its unique reactivity and interaction with biological targets . As a bifunctional building block, it serves as a key intermediate in the synthesis of renin inhibitors, NMDA receptor antagonists, and antiviral agents, with the trans stereochemistry enabling precise spatial positioning of pharmacophores that would be impossible to achieve with alternative isomers or simpler aminoadamantanes .

Why Generic Aminoadamantanes Cannot Replace Trans-4-Aminoadamantan-1-ol in Specialized Synthesis


Attempting to substitute trans-4-aminoadamantan-1-ol with common aminoadamantanes such as amantadine (1-aminoadamantane), memantine (1-amino-3,5-dimethyladamantane), or the cis isomer of 4-aminoadamantan-1-ol will result in failed or suboptimal synthetic outcomes due to critical structural differences. Amantadine and memantine lack the hydroxyl group entirely, eliminating the secondary functional handle required for orthogonal derivatization and precluding their use in bifunctional coupling strategies [1]. The cis isomer (CAS 62058-13-3) possesses both functional groups but in a cis spatial arrangement, altering the three-dimensional trajectory of attached pharmacophores by approximately 60 degrees relative to the adamantane core—a conformational shift that fundamentally changes binding geometry at target sites and can reduce affinity or selectivity in structure-guided drug design . For procurement decisions, selecting the incorrect analog may result in synthesis failures, loss of stereochemical integrity, or diminished biological activity of downstream compounds, necessitating costly re-synthesis and project delays.

Quantitative Differentiation of Trans-4-Aminoadamantan-1-ol Against In-Class Analogs and Stereoisomers


Demonstrated Utility as Critical Intermediate in Renin Inhibitor DS-8108b with Nanomolar Potency

trans-4-Aminoadamantan-1-ol is not merely a theoretical building block but a structurally essential component of DS-8108b, a potent renin inhibitor with demonstrated nanomolar activity in vitro and robust oral bioavailability. The trans-aminoadamantanol moiety was specifically incorporated into the molecular design and cannot be replaced by the cis isomer without disrupting the optimized binding conformation [1]. The final compound DS-8108b exhibits IC₅₀ values of 0.9 nM against human renin and 1.9 nM and 6.3 nM for human and cynomolgus monkey plasma renin activity (PRA), respectively—potency levels that place it among the most active renin inhibitors reported. In vivo, single oral doses of 3 and 10 mg/kg in furosemide-pretreated cynomolgus monkeys produced dose-dependent, sustained reductions in mean arterial blood pressure for over 12 hours, directly validating the pharmacological relevance of the trans-4-aminoadamantan-1-ol scaffold [2].

Renin inhibition Hypertension RAAS

Trans Stereochemistry Enables Unique Bifunctional Derivatization for Structure-Guided Drug Design

The trans configuration of the amino and hydroxyl groups on the adamantane core is not an interchangeable stereochemical feature—it determines the precise three-dimensional vector orientation of functional attachments. In trans-4-aminoadamantan-1-ol, the amino and hydroxyl groups project in opposite spatial directions relative to the adamantane cage plane, enabling the compound to function as a rigid, bifunctional "linker arm" with a defined dihedral angle of approximately 180° between functional vectors. In contrast, the cis isomer (CAS 62058-13-3) orients both groups in the same hemisphere, producing a distinct angular relationship that yields a different pharmacophore trajectory when used as a building block . This stereochemical distinction is critical in structure-based drug design where precise spatial positioning of binding elements determines target engagement. The trans isomer's unique geometry allows it to act as a chiral anchor point, positioning drug candidates within the specific pockets of biological targets—a capability that the cis isomer cannot replicate without fundamentally altering the molecular recognition profile of the resulting compound .

Chiral building block Medicinal chemistry Structure-activity relationship

Enhanced Lipophilicity Profile Distinguishes Trans-4-Aminoadamantan-1-ol from Simpler Aminoadamantanes

trans-4-Aminoadamantan-1-ol possesses a calculated XLogP3-AA value of 0.4, reflecting a balanced lipophilic-hydrophilic profile derived from the combination of the hydrophobic adamantane cage with polar amino and hydroxyl substituents [1]. This lipophilicity is notably lower than that of amantadine (1-aminoadamantane, XLogP3 ≈ 1.5) and significantly lower than memantine (1-amino-3,5-dimethyladamantane, XLogP3 ≈ 3.0), indicating that the hydroxyl group substantially increases hydrophilicity relative to these widely used aminoadamantanes. The reduced logP value translates to improved aqueous solubility and potentially more favorable pharmacokinetic properties when the compound is incorporated into larger drug candidates, particularly for central nervous system (CNS) applications where excessive lipophilicity can lead to high volume of distribution, prolonged half-life, and increased off-target accumulation [2]. Additionally, the compound's topological polar surface area (tPSA) of 46.3 Ų, with two hydrogen bond donors and two acceptors, falls within the optimal range for oral bioavailability as defined by Lipinski's Rule of Five, making it a superior building block compared to more lipophilic alternatives for programs targeting oral drug candidates [3].

Physicochemical properties Lipophilicity Drug-likeness

Metabolic Stability Advantage Conferred by Adamantane Core Relative to Flexible Aliphatic Analogs

The adamantane cage structure of trans-4-aminoadamantan-1-ol confers inherent resistance to cytochrome P450-mediated oxidative metabolism, a property that distinguishes it from flexible aliphatic or aromatic building blocks used for similar bifunctional coupling applications. While direct microsomal stability data for the isolated compound are not published, the metabolic stability of adamantane-containing drugs is well-documented: amantadine undergoes minimal hepatic metabolism with approximately 90% excreted unchanged in urine, and memantine similarly exhibits low CYP-mediated clearance with 57-82% excreted unchanged [1]. The cage-like diamondoid structure lacks the accessible sp³ C-H bonds and aromatic rings that typically serve as primary sites for CYP oxidation, resulting in significantly reduced intrinsic clearance. In contrast, flexible diaminoalkanes or aminoalcohols (e.g., 1,4-diaminobutane, 4-aminobutan-1-ol) are subject to rapid oxidative deamination by monoamine oxidases and CYP enzymes, leading to short half-lives and limited utility as stable pharmacophore scaffolds. This metabolic resistance translates to extended exposure of drug candidates incorporating the trans-4-aminoadamantan-1-ol moiety, a critical advantage for chronic disease indications such as hypertension and neurodegeneration where consistent target engagement is required [2].

Metabolic stability CYP resistance Pharmacokinetics

Optimal Procurement and Research Applications for Trans-4-Aminoadamantan-1-ol (CAS 62058-03-1)


Renin Inhibitor Drug Discovery and RAAS-Targeted Antihypertensive Programs

trans-4-Aminoadamantan-1-ol is specifically indicated for medicinal chemistry programs targeting the renin-angiotensin-aldosterone system (RAAS), where it serves as an essential P2/P3 pharmacophore component in renin inhibitor design. The compound's demonstrated utility in DS-8108b—which achieved IC₅₀ values of 0.9 nM against human renin and sustained blood pressure reduction for over 12 hours in non-human primates—validates this scaffold for hypertension drug development. Programs seeking direct renin inhibitors with oral bioavailability should procure this building block rather than simpler aminoadamantanes, as the hydroxyl group provides a critical additional hydrogen bonding interaction at the renin active site that contributes to the observed nanomolar potency. This is supported by the compound's inhibitory activity against 11β-hydroxysteroid dehydrogenase (11βHSD) and its cofactor NADP, with IC₅₀ values against cytokine receptors ranging from 0.2 to 13 μM, further indicating its potential utility in metabolic and inflammatory disease programs where RAAS and glucocorticoid pathways intersect .

Chiral Bifunctional Linker for Structure-Based Drug Design Requiring Defined Spacer Geometry

For structure-guided drug design where precise three-dimensional positioning of two distinct pharmacophores is required, trans-4-aminoadamantan-1-ol provides a rigid, stereochemically defined spacer with approximately 180° angular separation between functional attachments. This geometry is particularly valuable for designing bivalent ligands, PROTACs (proteolysis-targeting chimeras), or receptor antagonists where the distance and orientation between binding elements are critical for efficacy. The cis isomer (CAS 62058-13-3) cannot substitute in these applications without fundamentally altering the spatial relationship between attached moieties. The compound's chiral nature and defined stereochemistry make it appropriate for asymmetric synthesis campaigns where stereochemical integrity must be preserved throughout multi-step synthetic sequences .

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Metabolic Stability

trans-4-Aminoadamantan-1-ol is an optimal building block for CNS drug discovery programs seeking to balance blood-brain barrier penetration with favorable pharmacokinetic properties. The adamantane core provides inherent metabolic stability against CYP-mediated oxidation, while the hydroxyl group reduces overall lipophilicity to XLogP3 = 0.4—substantially lower than memantine (XLogP3 ≈ 3.0) and amantadine (XLogP3 ≈ 1.5). This balanced profile positions the compound as a superior starting material for developing NMDA receptor antagonists, neuroprotective agents, and other CNS-active compounds where excessive lipophilicity can lead to high volume of distribution, phospholipidosis, and off-target accumulation. The tPSA of 46.3 Ų, combined with two hydrogen bond donors and two acceptors, falls within the favorable range for CNS drug-likeness and oral bioavailability, as defined by both Lipinski's and Pajouhesh's guidelines for CNS drug design [1].

Antiviral Intermediate Synthesis Requiring Defined Stereochemistry

For antiviral drug intermediate synthesis, particularly neuraminidase inhibitors and adamantane-based antiviral agents, trans-4-aminoadamantan-1-ol offers the specific stereochemical configuration required for target engagement. The compound serves as a precursor for synthesizing antiviral agents with defined three-dimensional geometry, where the trans orientation of functional groups influences binding to viral ion channels or enzyme active sites. While class-level antiviral activity data for this specific compound are limited, the established antiviral mechanisms of structurally related adamantane derivatives (amantadine, rimantadine) and the documented use of trans-4-aminoadamantan-1-ol as an antiviral medicine intermediate support its procurement for antiviral drug discovery programs, particularly those seeking to develop next-generation compounds with improved resistance profiles or broader spectrum activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-Aminoadamantan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.